(S)-1-((1,3,2-Dioxaborolan-2-yl)oxy)-3-methyl-1,1-diphenylbutan-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

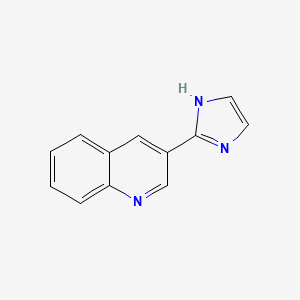

“(S)-1-((1,3,2-Dioxaborolan-2-yl)oxy)-3-methyl-1,1-diphenylbutan-2-amine” is a chemical compound with the molecular formula C19H24BNO3 . It has a molecular weight of 325.210 g/mol . The compound is an intermediate in the synthesis of various organic compounds .

Molecular Structure Analysis

The molecular structure of “(S)-1-((1,3,2-Dioxaborolan-2-yl)oxy)-3-methyl-1,1-diphenylbutan-2-amine” can be confirmed by techniques such as FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry . Density functional theory (DFT) calculations can be used to optimize the molecular structure, which is consistent with the crystal structures determined by single crystal X-ray diffraction .

Physical And Chemical Properties Analysis

The compound has a density of 1.1±0.1 g/cm3 . Its boiling point is 411.9±44.0 °C at 760 mmHg . The flash point is 202.9±28.4 °C . The exact mass is 325.184937 .

Applications De Recherche Scientifique

Synthesis of Spiroborate Esters

(S)-1-((1,3,2-Dioxaborolan-2-yl)oxy)-3-methyl-1,1-diphenylbutan-2-amine plays a crucial role in the synthesis of spiroborate esters. This process involves the transformation of 1,2-aminoalcohols, ethylene glycol, and triisopropyl borate into chiral organoboranes, showcasing its utility in creating chiral alcohols and borane reduction catalysts. The research conducted by Stepanenko et al. (2011) illustrates the compound's pivotal role in generating spiroborate esters, contributing significantly to the field of chiral synthesis and catalysis (Stepanenko et al., 2011).

Catalytic Enantioselective Borane Reduction

In another application, the compound is utilized in the catalytic enantioselective borane reduction of benzyl oximes, leading to the preparation of enantiomerically pure amines. This method, detailed by Huang et al. (2011), showcases the compound's effectiveness in asymmetric reduction, further establishing its value in producing chiral amines with high enantioselectivity (Huang et al., 2011).

Orientations Futures

Boric acid compounds, which “(S)-1-((1,3,2-Dioxaborolan-2-yl)oxy)-3-methyl-1,1-diphenylbutan-2-amine” is a derivative of, have significant potential in the field of medicine, including the treatment of tumors and microbial infections, and the design of anticancer drugs . They also have potential applications in the fields of agriculture, energy, and others due to their insecticidal, weeding, and photoelectric activities .

Propriétés

IUPAC Name |

(2S)-1-(1,3,2-dioxaborolan-2-yloxy)-3-methyl-1,1-diphenylbutan-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24BNO3/c1-15(2)18(21)19(16-9-5-3-6-10-16,17-11-7-4-8-12-17)24-20-22-13-14-23-20/h3-12,15,18H,13-14,21H2,1-2H3/t18-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJZIPVDPYPQAMN-SFHVURJKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OCCO1)OC(C2=CC=CC=C2)(C3=CC=CC=C3)C(C(C)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(OCCO1)OC(C2=CC=CC=C2)(C3=CC=CC=C3)[C@H](C(C)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24BNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80648560 |

Source

|

| Record name | (2S)-1-[(1,3,2-Dioxaborolan-2-yl)oxy]-3-methyl-1,1-diphenylbutan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80648560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-1-((1,3,2-Dioxaborolan-2-yl)oxy)-3-methyl-1,1-diphenylbutan-2-amine | |

CAS RN |

879981-94-9 |

Source

|

| Record name | (2S)-1-[(1,3,2-Dioxaborolan-2-yl)oxy]-3-methyl-1,1-diphenylbutan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80648560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-bromophenyl)-4-chloro-1H-imidazo[4,5-c]pyridine](/img/structure/B1326441.png)

![Methyl 5-ethyl-5,6-dihydro-4H-thieno-[2,3-c]pyrrole-2-carboxylate](/img/structure/B1326451.png)